2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine-based compound characterized by a 2-amino-5-phenyl substituent on the pyrimidine core and a 5-[(2-methylprop-2-en-1-yl)oxy]phenol moiety. The compound’s design integrates features that may enhance binding to tubulin or other biological targets, including hydrogen-bonding groups (amino) and hydrophobic substituents (methylpropenyloxy) for membrane permeability.
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)12-25-15-8-9-16(18(24)10-15)19-17(11-22-20(21)23-19)14-6-4-3-5-7-14/h3-11,24H,1,12H2,2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUAWWXXTIRIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1
Biological Activity
The compound 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes both pyrimidine and phenolic components. The presence of the amino group and the alkenyl ether moiety suggests potential interactions with biological targets.
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, which could make it a candidate for cancer therapeutics.
- Antioxidant Properties : The phenolic structure contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases | |
| Antioxidant | Scavenges free radicals |
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antitumor Efficacy
In vitro studies demonstrated that treatment with the compound led to a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to apoptosis.
Study 2: Enzyme Interaction
A study focused on the compound's interaction with specific kinases revealed that it effectively inhibited their activity, suggesting a role in modulating signaling pathways critical for tumor growth.
Study 3: Antioxidant Activity
Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Core Heterocycle Variations
- Pyrimidine vs. Pyrazole: The target compound and analogs use a pyrimidine core, whereas PPMP employs a pyrazole ring.
- Substituent Positioning : PPMP’s 3,4-dimethoxyphenyl group on the pyrazole may facilitate π-π stacking with tubulin’s hydrophobic pockets, while the target compound’s 5-phenylpyrimidine could achieve similar effects through aromatic interactions .
Substituent Effects on Bioactivity
- Amino Group: The 2-amino group in the target compound and analogs likely serves as a hydrogen-bond donor, critical for binding to tubulin’s β-subunit .
- Oxygen-Linked Groups :
- 2-Methylprop-2-en-1-yloxy (Target Compound) : This hydrophobic group may improve cell membrane penetration but could be metabolically labile due to the allyl ether .
- Halogenated Benzyloxy () : Chloro/fluoro substituents increase lipophilicity and may enhance binding to hydrophobic regions of targets .
- Methoxy () : Methoxy groups improve solubility but may reduce metabolic stability compared to halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
